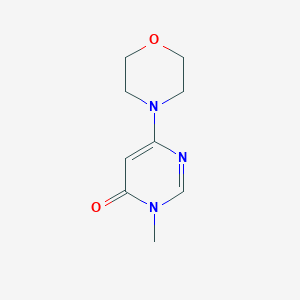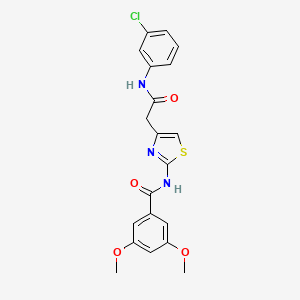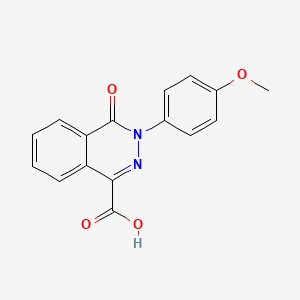
ノルボルネン-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Norbornene-NHS has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Employed in drug delivery systems and the development of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
作用機序
Target of Action
Norbornene-NHS is a click chemistry reagent . It is a dienophile that can conjugate via copper-free Click reaction with tetrazines . This makes it a valuable tool in the field of bioconjugation, where it can be used to label or modify biomolecules for various applications.
Mode of Action
The primary interaction of Norbornene-NHS involves a copper-free Click reaction with tetrazines . This reaction is a type of [4+2] cycloaddition, which is a key step in many synthetic transformations. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation .
Biochemical Pathways
The biochemical pathways affected by Norbornene-NHS are primarily related to its role as a click chemistry reagent . It is used in the modification of biomolecules , which can affect various biochemical pathways depending on the specific application. For instance, it has been used in the synthesis of potential chemotherapeutic agents .
Result of Action
The result of Norbornene-NHS’s action is the modification of biomolecules . This can have various effects at the molecular and cellular level, depending on the specific application. For example, in the context of drug development, it can be used to create more effective therapeutic agents .
生化学分析
Biochemical Properties
Norbornene-NHS plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through a copper-free Click reaction with tetrazines . This interaction is crucial for the conjugation process, enabling the formation of complex structures.
Molecular Mechanism
The molecular mechanism of action of Norbornene-NHS involves its role as a dienophile in copper-free Click reactions with tetrazines . This allows it to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecular binding interactions, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: Norbornene-NHS can be synthesized through a multi-step process involving the reaction of norbornene with acetic acid, followed by the formation of the N-hydroxysuccinimide ester. The general synthetic route involves:
Formation of Norbornene Acetic Acid: Norbornene is reacted with acetic acid in the presence of a catalyst to form norbornene acetic acid.
Industrial Production Methods: Industrial production of Norbornene-NHS follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Norbornene-NHS undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Ring-Opening Metathesis Polymerization (ROMP): Norbornene derivatives can undergo ROMP to form polymers with diverse functionalities.
Common Reagents and Conditions:
Primary Amines: React with the NHS ester group to form amide bonds.
Catalysts: Used in ROMP reactions to facilitate polymerization.
Major Products:
Amide Bonds: Formed through the reaction with primary amines.
Polymers: Formed through ROMP reactions.
類似化合物との比較
Norbornene-NHS is unique due to its combination of the norbornene scaffold and the NHS ester functionality. Similar compounds include:
Norbornene: A bicyclic compound used in polymerization reactions.
N-hydroxysuccinimide Esters: Reactive esters used in bioconjugation
Compared to these compounds, Norbornene-NHS offers the advantage of combining the reactivity of the NHS ester with the structural versatility of norbornene, making it a valuable tool in various scientific applications .
特性
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOHRPAWSDIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2448162.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2448164.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)



![4-(Pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2448180.png)
![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)

